2,4-ジフルオロベンゾイルクロリド

概要

説明

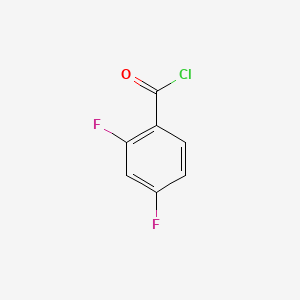

2,4-Difluorobenzoyl chloride is an organic compound with the molecular formula C7H3ClF2O. It is a colorless to light yellow liquid that is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . The compound is known for its reactivity due to the presence of both fluorine and chlorine atoms on the benzene ring, making it a valuable reagent in organic synthesis .

科学的研究の応用

Pharmaceutical Synthesis

Key Intermediate in Drug Development:

2,4-Difluorobenzoyl chloride is primarily utilized as a key intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the development of anti-inflammatory and analgesic drugs. The introduction of fluorine into drug molecules can enhance their biological activity and stability, making this compound valuable in medicinal chemistry .

Case Study:

Research has shown that incorporating fluorinated groups can significantly improve the efficacy of drugs targeting inflammatory pathways. For instance, studies have demonstrated that derivatives synthesized using 2,4-difluorobenzoyl chloride exhibit increased potency against specific targets compared to their non-fluorinated counterparts .

Agrochemical Development

Formulation of Herbicides and Pesticides:

In agrochemical applications, 2,4-difluorobenzoyl chloride is used to formulate herbicides and pesticides that are effective against specific plant species while minimizing environmental impact. Its ability to selectively target certain weeds helps in enhancing crop yields and protecting desired plant species .

Research Insights:

The development of herbicides utilizing this compound has been documented to improve selectivity and reduce the overall chemical load on ecosystems. Studies indicate that formulations containing 2,4-difluorobenzoyl chloride demonstrate lower toxicity to non-target organisms compared to traditional herbicides .

Material Science

Development of Advanced Materials:

This compound is also significant in material science for creating polymers and resins with enhanced thermal and chemical resistance. The incorporation of fluorinated groups into polymer structures can lead to materials that withstand harsher conditions while maintaining structural integrity .

Applications in Industry:

Polymers developed with 2,4-difluorobenzoyl chloride are used in various industrial applications where durability and resistance to chemicals are critical, such as coatings and adhesives .

Research in Organic Chemistry

Reagent for Organic Synthesis:

In organic chemistry, 2,4-difluorobenzoyl chloride serves as a valuable reagent for introducing fluorine atoms into organic molecules. This modification can significantly alter the properties and activities of the resulting compounds, making it a key tool for chemists exploring new reaction pathways .

Experimental Findings:

Studies have shown that reactions involving this compound can lead to novel fluorinated products with unique properties that may be beneficial in various chemical applications .

Analytical Chemistry

Detection and Quantification:

In analytical chemistry, 2,4-difluorobenzoyl chloride is employed in methods designed to detect and quantify various substances. Its reactivity allows for precise measurements essential for quality control in manufacturing processes .

Methodological Advances:

Recent advancements have highlighted its use in spectroscopic techniques where it aids in the identification of complex mixtures by forming stable derivatives that can be easily analyzed .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for anti-inflammatory drugs | Enhanced efficacy and stability |

| Agrochemical Development | Formulation of selective herbicides | Reduced environmental impact |

| Material Science | Creation of durable polymers and resins | Improved thermal and chemical resistance |

| Organic Chemistry | Reagent for introducing fluorine into organic molecules | Novel products with altered properties |

| Analytical Chemistry | Detection and quantification methods | Precise quality control |

作用機序

Target of Action

It is known to be used as a reagent in the synthesis of various organic compounds .

Mode of Action

2,4-Difluorobenzoyl chloride is a reactive compound that can participate in various chemical reactions. It is often used as an acylating agent, where it can donate its acyl group (2,4-difluorobenzoyl) to other molecules . This can lead to changes in the chemical structure and properties of the target molecule.

Biochemical Pathways

The specific biochemical pathways affected by 2,4-Difluorobenzoyl chloride depend on the nature of the target molecule and the context of the reaction. In general, the introduction of the 2,4-difluorobenzoyl group can significantly alter the physical and chemical properties of the target molecule, potentially affecting its behavior in biological systems .

Pharmacokinetics

Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be expected to depend on factors such as its lipophilicity, water solubility, and reactivity .

Result of Action

The molecular and cellular effects of 2,4-Difluorobenzoyl chloride’s action would depend on the specific context of its use. As a reagent in chemical synthesis, its primary effect is to modify the structure of target molecules .

Action Environment

The action, efficacy, and stability of 2,4-Difluorobenzoyl chloride can be influenced by various environmental factors. For instance, it is known to react with water, producing flammable gases . Therefore, it is typically stored and used under an inert atmosphere .

生化学分析

Biochemical Properties

2,4-Difluorobenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of acylated derivatives. For instance, it can react with amino groups in proteins, leading to the formation of amide bonds. This interaction is crucial in the modification of proteins and peptides, which can alter their function and stability .

Cellular Effects

The effects of 2,4-Difluorobenzoyl chloride on cellular processes are profound. It can influence cell signaling pathways by modifying key proteins involved in these pathways. For example, the acylation of signaling proteins can affect their localization and activity, thereby altering cell signaling dynamics. Additionally, 2,4-Difluorobenzoyl chloride can impact gene expression by modifying transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 2,4-Difluorobenzoyl chloride exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by acylating their active sites, thereby modulating their catalytic activity. This compound can also induce changes in gene expression by modifying transcription factors, which can either enhance or repress the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Difluorobenzoyl chloride can change over time due to its stability and degradation properties. This compound is known to be moisture-sensitive and can hydrolyze in the presence of water, leading to the formation of 2,4-difluorobenzoic acid and hydrochloric acid. Over time, this degradation can reduce the efficacy of 2,4-Difluorobenzoyl chloride in biochemical assays. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 2,4-Difluorobenzoyl chloride in animal models vary with different dosages. At low doses, it can induce specific biochemical changes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including tissue damage and organ dysfunction. Studies have shown that there is a threshold dose above which the adverse effects become pronounced, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

2,4-Difluorobenzoyl chloride is involved in various metabolic pathways, primarily through its conversion to 2,4-difluorobenzoic acid. This conversion is facilitated by hydrolytic enzymes that cleave the acyl chloride bond. The resulting 2,4-difluorobenzoic acid can further participate in metabolic reactions, including conjugation with glucuronic acid or sulfate, leading to its excretion from the body. These metabolic pathways are crucial for the detoxification and elimination of 2,4-Difluorobenzoyl chloride .

Transport and Distribution

Within cells and tissues, 2,4-Difluorobenzoyl chloride is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its biochemical activity and effects .

Subcellular Localization

The subcellular localization of 2,4-Difluorobenzoyl chloride is determined by its chemical properties and interactions with cellular components. It can be directed to specific compartments, such as the endoplasmic reticulum or the Golgi apparatus, through targeting signals and post-translational modifications. These localizations are essential for its role in protein modification and other biochemical processes .

準備方法

Synthetic Routes and Reaction Conditions

2,4-Difluorobenzoyl chloride can be synthesized through the acylation of 2,4-difluorobenzene using oxalyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out at a temperature range of 20-30°C for 1.5-2.5 hours . After the reaction, the product is purified by distillation under reduced pressure to obtain high purity 2,4-difluorobenzoyl chloride .

Industrial Production Methods

In an industrial setting, the synthesis of 2,4-difluorobenzoyl chloride follows a similar route but on a larger scale. The process involves the continuous feeding of 2,4-difluorobenzene and oxalyl chloride into a reactor, with careful control of temperature and reaction time to ensure high yield and purity. The product is then distilled and collected for further use .

化学反応の分析

Types of Reactions

2,4-Difluorobenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: Reacts with water to form 2,4-difluorobenzoic acid and hydrochloric acid.

Reduction: Can be reduced to 2,4-difluorobenzaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Catalysts: Aluminum chloride (AlCl3)

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF)

Major Products

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

Thioesters: Formed by reaction with thiols

2,4-Difluorobenzoic Acid: Formed by hydrolysis

類似化合物との比較

Similar Compounds

2,4-Dichlorobenzoyl Chloride: Similar structure but with chlorine atoms instead of fluorine.

2,4-Difluorobenzaldehyde: Similar structure but with an aldehyde group instead of a chloride.

2,4-Difluorobenzoic Acid: Similar structure but with a carboxylic acid group instead of a chloride.

Uniqueness

2,4-Difluorobenzoyl chloride is unique due to the presence of both fluorine and chlorine atoms on the benzene ring, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. The fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to its analogs .

生物活性

Introduction

2,4-Difluorobenzoyl chloride (DFBC) is an acyl chloride compound with the chemical formula CHClFO. It is known for its diverse biological activities, particularly in medicinal chemistry and agrochemical applications. This article provides a detailed overview of the biological activity of DFBC, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Weight : 179.55 g/mol

- Melting Point : 16-18 °C

- Boiling Point : 150 °C (34 mmHg)

- Density : 1.494 g/mL at 25 °C

- Functional Group : Acyl chloride

Antimicrobial Activity

DFBC has demonstrated significant antimicrobial properties against various pathogens. The compound's effectiveness is often evaluated through Minimum Inhibitory Concentration (MIC) assays.

In a study involving fluconazole analogs, a derivative of DFBC exhibited enhanced antifungal activity compared to standard treatments, achieving a MIC of 0.8 µg/mL against C. albicans and demonstrating effective in vivo results with a survival rate of 100% in infected mice .

Cytotoxicity

The cytotoxic effects of DFBC derivatives have been explored in various cancer cell lines. In vitro studies revealed that certain derivatives showed significant cytotoxicity against HepG-2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines.

The biological activity of DFBC is primarily attributed to its ability to form reactive intermediates that interact with cellular macromolecules, leading to disruption of cellular functions. For example, the compound can inhibit key enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer activities.

Case Studies

- Antifungal Efficacy : A study assessed the antifungal properties of DFBC derivatives against C. albicans. The most potent derivative demonstrated an IC value of 0.003 µg/mL and was effective in reducing fungal load in infected mice models .

- Antibacterial Activity : Research indicated that DFBC exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, with particular effectiveness noted against Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis .

- Cancer Research : DFBC derivatives were evaluated for their cytotoxic effects on human cancer cell lines. Results showed promising activity, particularly in inhibiting the proliferation of HepG-2 and MDA-MB-231 cells, suggesting potential applications in cancer therapy .

特性

IUPAC Name |

2,4-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWRVDNTKPAJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30222778 | |

| Record name | 2,4-Difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72482-64-5 | |

| Record name | 2,4-Difluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72482-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072482645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIFLUOROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77DL5FRC0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。